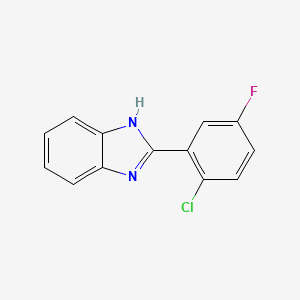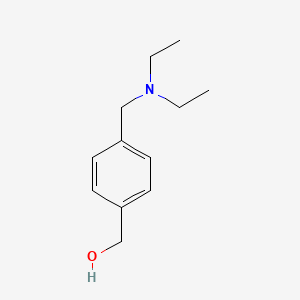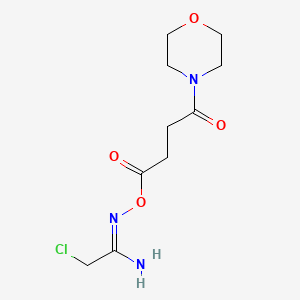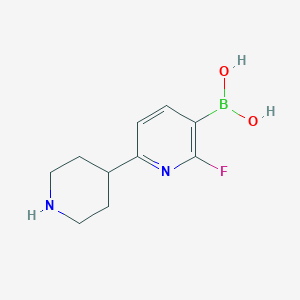![molecular formula C8H6ClIN2 B14069346 2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method includes the chloromethylation of 5-iodoimidazo[1,2-a]pyridine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: The iodine substituent allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Coupling Reactions: Products include biaryl or alkyne derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The chloromethyl and iodine groups can facilitate binding to biological targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: An alkylating agent used in the synthesis of pyridine-containing ligands.
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, affecting their chemical properties and applications.
Uniqueness
2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chloromethyl and iodine groups, which provide versatile reactivity for various chemical transformations and applications .
Properties
Molecular Formula |
C8H6ClIN2 |
|---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
2-(chloromethyl)-5-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c9-4-6-5-12-7(10)2-1-3-8(12)11-6/h1-3,5H,4H2 |
InChI Key |
ZGMBXYIGVKZEBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)I)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)

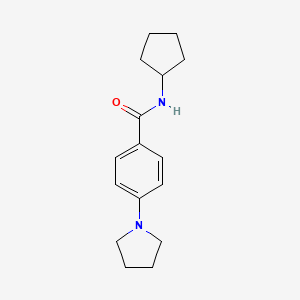

![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)

